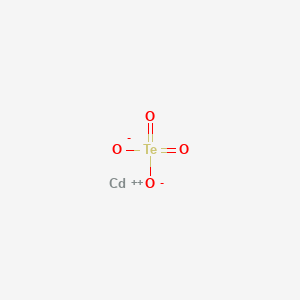
Cadmium tellurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium tellurate: is an inorganic compound composed of cadmium and tellurium, with the chemical formula CdTeO₄. It is a colorless solid that is insoluble in water and exhibits semiconducting properties. This compound is part of the monoclinic crystal system and can also crystallize in cubic and hexagonal systems at higher temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium tellurate can be synthesized through the reaction of cadmium sulfate and sodium tellurate in an ammonia solution. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the purification of cadmium and tellurium from mining byproducts. The purified elements are then reacted under controlled conditions to produce this compound. This process may include steps such as vacuum distillation, reduction with hydrogen, and chemical etching to achieve high-quality crystals .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s semiconducting properties and its interaction with other chemical species .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other chalcogenides under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide and tellurium dioxide, while reduction can produce elemental cadmium and tellurium .
Applications De Recherche Scientifique
Chemistry: Cadmium tellurate is used in the synthesis of other cadmium-tellurium compounds and as a precursor for the production of cadmium telluride, a material widely used in photovoltaic cells .
Biology and Medicine: Research into the biological applications of this compound is limited due to its toxicity. its semiconducting properties make it a candidate for biosensor development and other diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of infrared optical materials and radiation detectors.
Mécanisme D'action
The mechanism by which cadmium tellurate exerts its effects is primarily related to its semiconducting properties. The compound can absorb and emit light, making it useful in optoelectronic devices. At the molecular level, this compound interacts with light to excite electrons, which then move through the material to create an electric current .
Comparaison Avec Des Composés Similaires
Cadmium telluride (CdTe): A stable crystalline compound used in solar cells and infrared optical windows.
Cadmium zinc telluride (CdZnTe): Used in solid-state X-ray detectors and gamma-ray detectors.
Mercury cadmium telluride (HgCdTe): An infrared-sensitive semiconductor material.
Uniqueness: Cadmium tellurate is unique due to its specific crystal structures and its ability to undergo various chemical reactions.
Propriétés
Numéro CAS |
15852-14-9 |
|---|---|
Formule moléculaire |
CdO4Te |
Poids moléculaire |
304.0 g/mol |
Nom IUPAC |
cadmium(2+);tellurate |
InChI |
InChI=1S/Cd.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clé InChI |
ZTXUIQYSNNFFDU-UHFFFAOYSA-L |
SMILES canonique |
[O-][Te](=O)(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



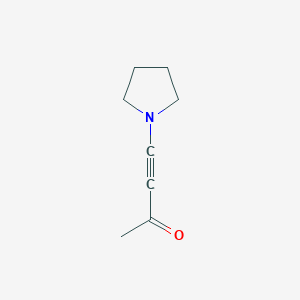
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
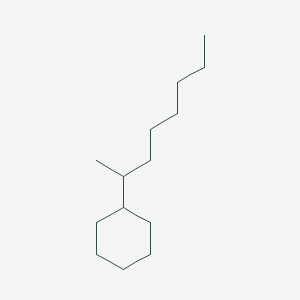
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
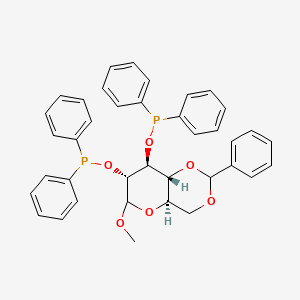
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
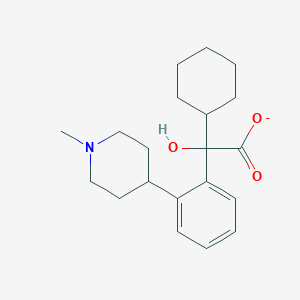
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
